1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide
Brand Name: Vulcanchem
CAS No.: 59839-23-5
VCID: VC21075010
InChI: InChI=1S/C9H11NO.BrH/c11-9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10-11H,3-4,6H2;1H
SMILES: C1CNCC2=C1C=C(C=C2)O.Br
Molecular Formula: C9H12BrNO
Molecular Weight: 230.1 g/mol

1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide

CAS No.: 59839-23-5

Cat. No.: VC21075010

Molecular Formula: C9H12BrNO

Molecular Weight: 230.1 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide - 59839-23-5

Specification

CAS No. 59839-23-5
Molecular Formula C9H12BrNO
Molecular Weight 230.1 g/mol
IUPAC Name 1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide
Standard InChI InChI=1S/C9H11NO.BrH/c11-9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10-11H,3-4,6H2;1H
Standard InChI Key USVPGYXADKFDAI-UHFFFAOYSA-N
SMILES C1CNCC2=C1C=C(C=C2)O.Br
Canonical SMILES C1CNCC2=C1C=C(C=C2)O.Br

Introduction

Physical and Chemical Properties

Basic Information

1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide is identified by the CAS registry number 59839-23-5. It has a molecular formula of C9H12BrNO and a molecular weight of 230.10168 g/mol . The compound exists as a white to off-white solid under standard conditions . Table 1 summarizes the key physical and chemical properties of this compound.

PropertyValue
CAS Number59839-23-5
Molecular FormulaC9H12BrNO
Molecular Weight230.10168 g/mol
IUPAC Name1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide
AppearanceWhite to off-white solid
InChIInChI=1S/C9H11NO.BrH/c11-9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10-11H,3-4,6H2;1H
InChI KeyUSVPGYXADKFDAI-UHFFFAOYSA-N
Canonical SMILESC1CNCC2=C1C=C(C=C2)O.Br

Structural Features

The compound consists of a tetrahydroisoquinoline core structure featuring a hydroxyl group at position 6. The hydrobromide salt formation occurs at the nitrogen atom of the tetrahydroisoquinoline ring, which significantly enhances the compound's water solubility compared to the free base form. The hydroxyl group at position 6 plays a critical role in receptor binding and influences the compound's potential biological activities.

Synthesis Methods

Pictet-Spengler Reaction

The primary synthetic route to 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide involves the Pictet-Spengler reaction, a widely utilized methodology in the preparation of tetrahydroisoquinoline derivatives. This reaction typically involves the cyclization of phenylethylamine derivatives with aldehydes in the presence of acid catalysts . For the synthesis of 1,2,3,4-Tetrahydroisoquinolin-6-ol, appropriate methoxyphenylethylamine precursors are commonly employed, followed by demethylation to obtain the hydroxyl group .

According to scientific literature, 6-methoxy-1,2,3,4-tetrahydroisoquinoline can be synthesized as the hydrobromide or hydrochloride salt from commercially available 2-(3'-methoxyphenyl)ethylamine following the procedure developed by Zhong and colleagues . The subsequent demethylation of the methoxy group to form the hydroxyl functionality can be achieved using various reagents, including BBr3 in dichloromethane or AlI3 in toluene .

Alternative Synthetic Approaches

Alternative strategies for synthesizing tetrahydroisoquinoline derivatives that could be adapted for 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide include:

  • Reduction-cyclization sequences: These involve the reduction of appropriately substituted nitrostyrene derivatives, followed by cyclization reactions .

  • Metal-catalyzed approaches: Various transition metal catalysts can facilitate the construction of the tetrahydroisoquinoline scaffold through C-H activation and subsequent cyclization .

  • Domino reaction strategies: These single-pot, multistep processes can efficiently generate tetrahydroisoquinoline structures through sequential transformations .

Chemical Reactivity

1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide participates in various chemical reactions that can be categorized as follows:

Oxidation Reactions

The compound can undergo oxidation to form quinoline derivatives, with the nitrogen atom in the tetrahydroisoquinoline ring being a primary site for such transformations. Oxidizing agents such as potassium permanganate can be employed for these reactions.

Reduction Reactions

Reduction of 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide can lead to different tetrahydroisoquinoline derivatives. Reducing agents commonly used for such transformations include lithium aluminum hydride.

Substitution Reactions

Biological Activity and Mechanism of Action

1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide and related compounds demonstrate several biological activities that make them significant in pharmaceutical research.

Neuropharmacological Effects

Tetrahydroisoquinoline derivatives interact with various neurotransmitter receptors and are known to modulate neurotransmitter systems. Specifically, they can influence dopamine and serotonin receptors, potentially affecting neurological function. The hydroxyl group at position 6 enhances binding affinity and selectivity toward different receptor subtypes.

Neuroprotective Properties

Studies indicate that tetrahydroisoquinoline derivatives exhibit potential neuroprotective properties, making them candidates for investigation in neurodegenerative disease treatments. These compounds may protect neurons from damage through various mechanisms, including antioxidant effects and modulation of excitotoxicity.

Antimicrobial Activity

Some tetrahydroisoquinoline compounds demonstrate activity against various pathogens, suggesting potential applications in antimicrobial research. The exact mechanisms behind these effects are still under investigation.

Applications in Research

Organic Synthesis

1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide serves as a crucial building block in organic synthesis, particularly for creating more complex molecules with the isoquinoline scaffold. Its versatile structure allows for various modifications and derivatizations to generate diverse compound libraries .

Medicinal Chemistry

In medicinal chemistry, this compound has been utilized in the development of:

  • Selective Estrogen Receptor Modulators (SERMs): The tetrahydroisoquinoline scaffold has been incorporated into compounds designed to mimic estradiol and interact with estrogen receptors .

  • Androgen Receptor Modulators: The compound has applications in preparing selective androgen receptor modulators (SARMs).

  • Microtubule Disruptors: Research indicates potential use in developing chimeric microtubule disruptors for anticancer applications.

Structure-Activity Relationship Studies

The compound provides a valuable platform for structure-activity relationship (SAR) studies, allowing researchers to explore how modifications to the tetrahydroisoquinoline core affect biological activity and receptor binding. For example, trifluoromethyl-substituted derivatives exhibit distinct electronic properties compared to hydroxylated analogs, influencing their binding to targets like estrogen receptors.

Comparative Analysis with Similar Compounds

Structural Analogs

Several structural analogs of 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide exist, each with distinct properties:

  • The free base form (1,2,3,4-Tetrahydroisoquinolin-6-ol, CAS: 14446-24-3) possesses lower aqueous solubility compared to the hydrobromide salt, making it less suitable for certain applications requiring water solubility .

  • 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide (CAS: 25939-85-9) features an additional methyl group at position 1, which can influence receptor binding properties and metabolic stability .

  • 7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide (CAS: 41002-63-5) incorporates a methyl group at position 7, adjacent to the hydroxyl group, potentially affecting hydrogen bonding capabilities and receptor interactions .

Pharmacological Differences

The pharmacological properties of these compounds vary significantly based on their substitution patterns:

  • Receptor Specificity: Derivatives with electron-withdrawing groups demonstrate stronger binding to certain receptors (such as estrogen receptors) compared to hydroxylated analogs.

  • Solubility Profiles: The hydrobromide salt exhibits superior aqueous solubility compared to the free base and lipophilic derivatives, enhancing its utility in biological studies.

  • Metabolic Stability: Methylated derivatives often display altered metabolic profiles compared to the parent compound, potentially affecting their half-lives in biological systems .

ManufacturerProduct DescriptionPackagingPrice (USD)
TRC1,2,3,4-Tetrahydro-6-isoquinolinol Hydrobromide50mg$55
TRC1,2,3,4-Tetrahydro-6-isoquinolinol Hydrobromide2.5g$495
Ark Pharm1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobrimide 97%1g$131
Ark Pharm1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobrimide 97%5g$401
Matrix Scientific1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide 95+%500mg$200
Career Henan Chemical Co1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide 97%-99%1kg$6.68/kg

The compound is available in various purity grades, typically ranging from 95% to 99%, with higher purity commanding premium prices .

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